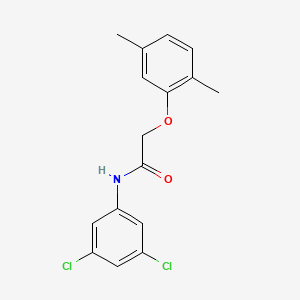
N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as diclosulam, is a herbicide that is commonly used in agriculture. It belongs to the sulfonylurea family of herbicides and is known for its broad-spectrum weed control. In recent years, diclosulam has gained attention for its potential applications in scientific research.
作用機序
Diclosulam works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been found to have a number of biochemical and physiological effects in both plants and animals. In plants, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to induce oxidative stress, alter membrane fluidity, and disrupt photosynthesis. In animals, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been found to have a low toxicity profile and is rapidly metabolized and excreted.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide for lab experiments is its high potency and specificity. This allows researchers to study the effects of acetolactate synthase inhibition in a controlled setting. However, one limitation of N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide. One area of interest is the development of new herbicides that target different enzymes in the branched-chain amino acid biosynthesis pathway. Another area of interest is the study of the effects of N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide on non-target organisms, including beneficial insects and soil microorganisms. Finally, there is potential for N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide to be used as a tool for studying the mechanisms of herbicide resistance in weeds.
合成法
Diclosulam can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2,5-dimethylphenol in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide.
科学的研究の応用
Diclosulam has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and plant physiology. In cancer research, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been found to modulate the activity of voltage-gated ion channels, which play a critical role in neural signaling. In plant physiology, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been used to study the mechanisms of herbicide resistance in weeds.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-11(2)15(5-10)21-9-16(20)19-14-7-12(17)6-13(18)8-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCLVQQJBMZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)

![4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)




![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)